



A Technical Guide to the Spectroscopic Characterization of Pyrrolidin-1-ylmethanesulfonic Acid

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Compound of Interest		
Compound Name:	Pyrrolidin-1-ylmethanesulfonic Acid	
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Introduction

Pyrrolidin-1-ylmethanesulfonic acid is a chemical compound of interest due to its structural combination of a pyrrolidine ring and a methanesulfonic acid group. The pyrrolidine moiety is a common scaffold in many biologically active molecules and pharmaceuticals. This guide provides a theoretical framework for the synthesis and in-depth spectroscopic characterization of Pyrrolidin-1-ylmethanesulfonic acid, catering to researchers, scientists, and professionals in drug development. In the absence of specific experimental data in published literature, this document outlines the predicted spectroscopic data (NMR, IR, MS) based on the analysis of its constituent functional groups, alongside generalized experimental protocols for data acquisition.

Proposed Synthesis

A plausible synthetic route to **Pyrrolidin-1-ylmethanesulfonic acid** involves the nucleophilic substitution reaction between pyrrolidine and a suitable methanesulfonyl derivative. A common method for N-sulfonation of amines is the use of sulfonyl chlorides.

Reaction Scheme:



Pyrrolidine, a cyclic secondary amine, can react with chloromethanesulfonyl chloride in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. The resulting intermediate, Pyrrolidin-1-ylmethanesulfonyl chloride, can then be hydrolyzed to yield the target compound, **Pyrrolidin-1-ylmethanesulfonic acid**.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **Pyrrolidin-1- ylmethanesulfonic acid**. These predictions are based on established chemical shift and frequency ranges for similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene protons of the pyrrolidine ring and the methylene protons of the methanesulfonic acid group.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 3.5 - 3.7	Triplet	4H	H-2', H-5'
~ 2.0 - 2.2	Multiplet	4H	H-3', H-4'
~ 3.1 - 3.3	Singlet	2H	H-1

Predicted ¹³C NMR Data

The carbon NMR spectrum is expected to display three signals for the three chemically non-equivalent carbon atoms.[1][2]



Chemical Shift (δ) (ppm)	Assignment
~ 50 - 55	C-2', C-5'
~ 23 - 27	C-3', C-4'
~ 55 - 60	C-1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] For a solid sample, the spectrum can be obtained by preparing a thin film or a KBr pellet.[4][5]

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Medium-Strong	C-H stretch (aliphatic)
2700 - 2200	Broad	O-H stretch (sulfonic acid)
1250 - 1150	Strong	S=O asymmetric stretch
1080 - 1030	Strong	S=O symmetric stretch
1100 - 1000	Medium	C-N stretch
900 - 800	Medium	S-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

Predicted Mass Spectrometry Data

 Molecular Ion (M⁺): The expected molecular weight of Pyrrolidin-1-ylmethanesulfonic acid (C₅H₁₁NO₃S) is 165.21 g/mol . Depending on the ionization technique (e.g., Electrospray Ionization), the protonated molecule [M+H]⁺ at m/z 166.05 would be observed.



- Major Fragmentation Pathways:
 - Loss of SO₃ (80 Da) to give a fragment at m/z 85, corresponding to the N-methylenepyrrolidinium cation.
 - Cleavage of the C-S bond, leading to fragments corresponding to the pyrrolidinomethyl cation (m/z 84) and the sulfonic acid radical.
 - Fragmentation of the pyrrolidine ring. A characteristic loss of SO₂ (64 Da) from the parent ion is also a possible fragmentation pathway for sulfonamides.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

General Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1][8] Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).



General Protocol for IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or methylene chloride).
- Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[4]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer.
- Background Scan: Run a background spectrum of the empty spectrometer.
- Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[9]

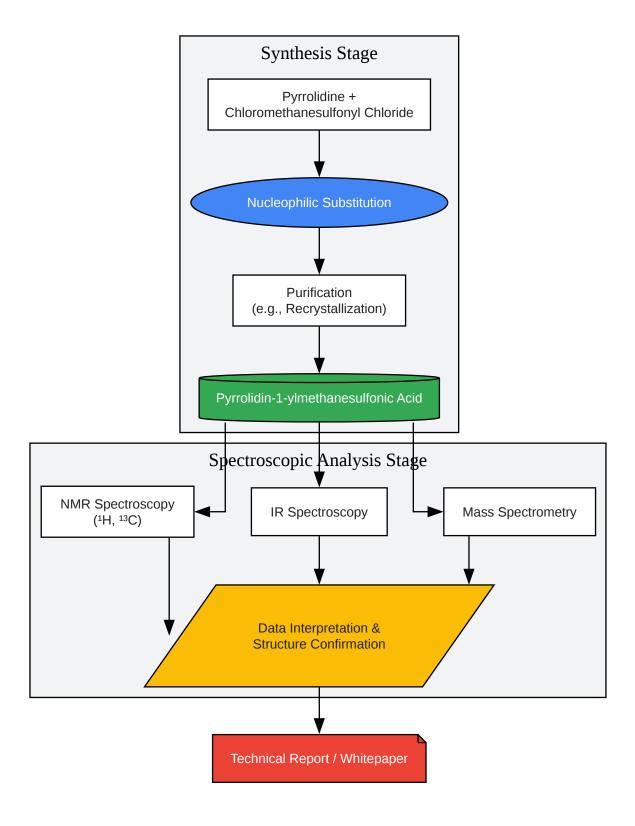
General Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[10]
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.[11]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.[12]



Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of a target compound like **Pyrrolidin-1-ylmethanesulfonic acid**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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